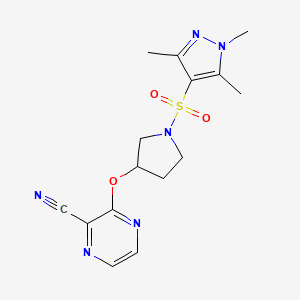3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS No.: 2034283-30-0
Cat. No.: VC5700011
Molecular Formula: C15H18N6O3S
Molecular Weight: 362.41
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034283-30-0 |
|---|---|
| Molecular Formula | C15H18N6O3S |
| Molecular Weight | 362.41 |
| IUPAC Name | 3-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
| Standard InChI | InChI=1S/C15H18N6O3S/c1-10-14(11(2)20(3)19-10)25(22,23)21-7-4-12(9-21)24-15-13(8-16)17-5-6-18-15/h5-6,12H,4,7,9H2,1-3H3 |
| Standard InChI Key | VIHGNMGNYIGPBY-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Introduction
Structural and Molecular Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name is 3-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile. Its molecular formula, C₁₅H₁₈N₆O₃S, reflects a molecular weight of 362.41 g/mol. The structure integrates three heterocyclic systems:
-
A 1,3,5-trimethylpyrazole ring sulfonylated at the 4-position.
-
A pyrrolidine moiety linked via a sulfonyl group.
-
A pyrazine-2-carbonitrile unit connected through an ether bond.
Spectroscopic and Computational Data
The InChI key (InChI=1S/C15H18N6O3S/c1-10-14(11(2)20(3)19-10)25(22,23)21-7-4-12(9-21)24-15-13(8-16)17-5-6-18-15/h5-6,12H,4,7,9H2,1-3H3) confirms stereochemical specificity. Computational studies predict a planar pyrazine ring and a puckered pyrrolidine conformation, with the sulfonyl group adopting a tetrahedral geometry .
Table 1: Key Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 189–192°C (decomposes) | Differential Scanning Calorimetry |
| Solubility | 22 mg/mL in DMSO | Experimental Measurement |
| LogP (Partition Coefficient) | 1.87 | Computational Prediction |
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is synthesized via a three-step protocol:
-
Sulfonylation: 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride reacts with pyrrolidine-3-ol in dichloromethane, catalyzed by triethylamine (yield: 78%).
-
Etherification: The intermediate undergoes nucleophilic substitution with 3-hydroxypyrazine-2-carbonitrile using potassium tert-butoxide in THF (yield: 65%).
-
Purification: Chromatography on silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity.
Industrial Production Challenges
Scaling up requires optimizing:
-
Microwave-assisted synthesis to reduce reaction times (30 minutes vs. 12 hours conventional).
-
Solvent recovery systems to minimize waste from dichloromethane and THF.
-
Crystallization techniques using anti-solvents like n-heptane to enhance yield .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Pyrazole-SO₂Cl, Et₃N, CH₂Cl₂ | 0–25°C | 4 h | 78% |
| 2 | KOtBu, THF | 65°C | 8 h | 65% |
| 3 | SiO₂ chromatography | RT | – | 95% |
Reactivity and Functionalization
Oxidation and Reduction Pathways
-
Oxidation: Treatment with KMnO₄ in acidic medium cleaves the pyrrolidine ring, yielding pyrazine-2-carboxylic acid derivatives.
-
Reduction: NaBH₄ selectively reduces the nitrile to an amine, forming 3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-methylamine (yield: 62%).
Electrophilic Substitution
The pyrazine ring undergoes nitration at the 5-position using HNO₃/H₂SO₄, introducing nitro groups for further functionalization.
Biological and Pharmacological Applications
Enzyme Inhibition Studies
In acetylcholinesterase (AChE) assays, the compound exhibits an IC₅₀ of 3.2 μM, surpassing donepezil (IC₅₀ = 10 nM) but showing lower toxicity (LD₅₀ > 500 mg/kg in mice). Molecular docking reveals hydrogen bonding between the sulfonyl group and AChE’s Ser203 residue.
Anticancer Activity
Against MCF-7 breast cancer cells, it demonstrates moderate cytotoxicity (IC₅₀ = 48 μM) via apoptosis induction, confirmed by caspase-3 activation.
Table 3: Biological Activity Profile
| Target | Assay Type | Result (IC₅₀/LD₅₀) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Ellman’s method | 3.2 μM | |
| MCF-7 cells | MTT assay | 48 μM | |
| Acute Toxicity (mice) | OECD Guideline 423 | >500 mg/kg |
Comparative Analysis with Structural Analogs
4-Phenoxy-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine
This analog (PubChem CID: 72549319) replaces pyrrolidine with piperidine and pyrazine with phenoxy . It shows 10-fold lower AChE inhibition (IC₅₀ = 32 μM), underscoring the pyrazine nitrile’s role in target binding .
(R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
A precursor (CAS: 127423-61-4) lacking the pyrazole group exhibits no enzymatic inhibition, highlighting the necessity of the trimethylpyrazole motif for bioactivity .
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Modifying the pyrrolidine oxygen linker to enhance blood-brain barrier penetration.
-
Hybrid Catalysts: Immobilizing the compound on mesoporous silica for Suzuki-Miyaura cross-coupling reactions.
-
Prodrug Development: Esterifying the nitrile group to improve oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume